2-[(1-Methylpiperidin-3-yl)methoxy]pyridine
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Overview
Description
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Biochemical Pathways
Piperidine derivatives have been extensively studied for their potential as anticancer drugs acting on various important receptors .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives have shown potential as anticancer drugs acting on various important receptors .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
The synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between piperidine derivatives and biological targets.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It is studied for its potential use in treating various diseases, including neurological disorders and cancer.
Comparison with Similar Compounds
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine can be compared with other similar compounds, such as:
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
2-Amino-4-(1-piperidine)pyridine: This compound contains an amino group instead of a methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-8-4-5-11(9-14)10-15-12-6-2-3-7-13-12/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKKXTUFUOJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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